N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex molecule featuring a fused triazatricyclic core, a cyclohexyl group, and a morpholinylpropyl side chain. The compound’s morpholinyl and cyclohexyl groups may influence solubility and bioavailability, while the triazatricyclic core could confer rigidity, impacting binding affinity compared to simpler analogs.
Properties
CAS No. |
510761-85-0 |
|---|---|
Molecular Formula |
C25H32N6O3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H32N6O3/c26-22-19(24(32)27-18-7-2-1-3-8-18)17-20-23(28-21-9-4-5-11-30(21)25(20)33)31(22)12-6-10-29-13-15-34-16-14-29/h4-5,9,11,17-18,26H,1-3,6-8,10,12-16H2,(H,27,32) |
InChI Key |
VVCOPFMTXMMOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the reaction conditions and minimize the production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s triazatricyclic core distinguishes it from imidazole-based analogs (e.g., 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide) and bicyclic cephalosporins .
Substituent Effects: The morpholin-4-ylpropyl side chain may enhance solubility compared to alkyl or aryl groups in other carboxamides . Morpholine derivatives are often employed to modulate pharmacokinetics in drug design.
Functional Potential: Imidazole-based triazeno/triazenyl carboxamides (e.g., dacarbazine analogs) are clinically used for their DNA alkylating properties in oncology . The target compound’s imino and oxo groups might enable similar electrophilic reactivity. Unlike β-lactam antibiotics (e.g., cephalosporins in ), the triazatricyclic system lacks the strained lactam ring critical for antibacterial activity, suggesting divergent applications .
Biological Activity
N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activity. This article provides a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique tricyclic structure characterized by the presence of multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 462.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H34N6O |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 510761-85-0 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. Research has shown that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels in cancer cells.
Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing inhibitory effects that suggest potential use as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in DNA replication and repair processes in cancer cells.
- Disruption of Cellular Signaling Pathways : It alters signaling pathways related to cell survival and apoptosis.
- Induction of Oxidative Stress : By increasing ROS levels within cells, it triggers oxidative stress leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
